(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid is a boronic acid derivative with the molecular formula C41H50B2O6 This compound is known for its unique structural features, which include two boronic acid groups and a spirobi[fluorene] core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid typically involves multiple steps One common synthetic route starts with the bromination of 9,9’-spirobi[fluorene] to introduce bromine atoms at specific positionsFinally, the boronic acid groups are introduced using a palladium-catalyzed borylation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.
Substitution: The octyloxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid groups can yield boronic esters, while substitution of the octyloxy groups can produce various alkoxy or aryloxy derivatives .
Scientific Research Applications
(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its unique electronic properties.
Materials Science: It is employed in the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: The boronic acid groups enable the compound to act as a sensor for detecting various analytes, including sugars and other diols.
Biomedical Research: The compound’s ability to interact with biological molecules makes it a potential candidate for drug delivery systems and diagnostic tools.
Mechanism of Action
The mechanism of action of (3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid groups, which can bind to diols to form cyclic esters. This property is particularly useful in sensing applications, where the compound can detect the presence of specific analytes by undergoing a measurable change in its optical or electronic properties .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in various sensing applications.
2,6-Dimethoxy-3-pyridineboronic Acid: Another boronic acid derivative with applications in organic synthesis and materials science.
Uniqueness
(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid is unique due to its spirobi[fluorene] core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and sensing applications .
Properties
Molecular Formula |
C41H50B2O6 |
---|---|
Molecular Weight |
660.5 g/mol |
IUPAC Name |
(7'-borono-3,6-dioctoxy-9,9'-spirobi[fluorene]-2'-yl)boronic acid |
InChI |
InChI=1S/C41H50B2O6/c1-3-5-7-9-11-13-23-48-31-17-21-37-35(27-31)36-28-32(49-24-14-12-10-8-6-4-2)18-22-38(36)41(37)39-25-29(42(44)45)15-19-33(39)34-20-16-30(43(46)47)26-40(34)41/h15-22,25-28,44-47H,3-14,23-24H2,1-2H3 |
InChI Key |
BJAAHCRYNLEBHW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C24C5=C(C=C(C=C5)OCCCCCCCC)C6=C4C=CC(=C6)OCCCCCCCC)C=C(C=C3)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.